molecular formula C10H15N3O B2367442 1-(6-Aminopyridin-3-yl)piperidin-3-ol CAS No. 1154145-37-5

1-(6-Aminopyridin-3-yl)piperidin-3-ol

Cat. No. B2367442
CAS RN: 1154145-37-5
M. Wt: 193.25
InChI Key: DOKMRESICMIUFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Aminopyridin-3-yl)piperidin-3-ol is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as AP3 or 1-AP3, and it is a potent inhibitor of a specific type of ion channel called the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is involved in many physiological processes, including learning, memory, and pain perception, making AP3 an important tool for studying these processes.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques: Innovative methods for synthesizing compounds structurally related to 1-(6-Aminopyridin-3-yl)piperidin-3-ol have been developed, emphasizing the importance of these compounds in medicinal chemistry. For instance, a novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, a diamine of significant interest, has been proposed, demonstrating the evolving synthesis techniques in this field (Smaliy et al., 2011).
  • Chemical Reactions and Derivatives: Research has shown the creation of various derivatives through chemical reactions involving compounds akin to 1-(6-Aminopyridin-3-yl)piperidin-3-ol. These reactions contribute to the development of bioactive natural products and organic materials, highlighting the versatility of these compounds in chemical synthesis (Bolliger et al., 2011).

Biological and Pharmaceutical Applications

  • Antiviral Properties: Research into related compounds has identified significant HIV-1 RT inhibitory properties, showcasing the potential of these types of compounds in antiviral therapies. This underlines the relevance of 1-(6-Aminopyridin-3-yl)piperidin-3-ol in medicinal research (Saari et al., 1992).
  • Antiproliferative Activity: The synthesis and evaluation of derivatives have revealed potential antiproliferative activities, particularly against various cancer cell lines. This suggests the potential use of these compounds in cancer research and treatment (El-Sayed et al., 2014).
  • Antimicrobial Properties: Novel compounds with structures similar to 1-(6-Aminopyridin-3-yl)piperidin-3-ol have demonstrated antimicrobial activities, indicating the potential for use in combating microbial infections (Bhasker et al., 2018).

Optical and Material Science Applications

  • Optical Properties: Certain derivatives exhibit unique optical properties, such as fluorescence, which can be tailored for specific applications in material sciences and photonics (Palion-Gazda et al., 2019).

properties

IUPAC Name

1-(6-aminopyridin-3-yl)piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c11-10-4-3-8(6-12-10)13-5-1-2-9(14)7-13/h3-4,6,9,14H,1-2,5,7H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKMRESICMIUFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CN=C(C=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Aminopyridin-3-yl)piperidin-3-ol

CAS RN

1154145-37-5
Record name 1-(6-aminopyridin-3-yl)piperidin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.